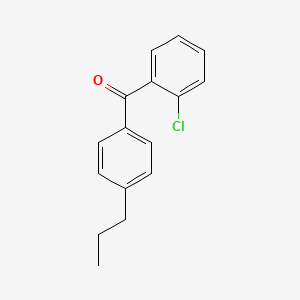

2-Chloro-4'-n-propylbenzophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-chlorophenyl)-(4-propylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO/c1-2-5-12-8-10-13(11-9-12)16(18)14-6-3-4-7-15(14)17/h3-4,6-11H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFMYFZMVJQOATA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641771 | |

| Record name | (2-Chlorophenyl)(4-propylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64358-07-2 | |

| Record name | (2-Chlorophenyl)(4-propylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Chloro 4 N Propylbenzophenone

Established Synthetic Pathways for 2-Chloro-4'-n-propylbenzophenone

The primary and most established method for the synthesis of 2-Chloro-4'-n-propylbenzophenone is the Friedel-Crafts acylation. This classic carbon-carbon bond-forming reaction is pivotal in the industrial production of aromatic ketones.

The Friedel-Crafts acylation is a cornerstone of organic synthesis for producing aryl ketones. organic-chemistry.org For the specific synthesis of 2-Chloro-4'-n-propylbenzophenone, two main routes are theoretically viable, both involving the reaction of an acyl chloride with an aromatic substrate in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). masterorganicchemistry.com

The first, and more practical, route involves the acylation of n-propylbenzene with 2-chlorobenzoyl chloride. This approach is generally preferred over the alternative Friedel-Crafts alkylation of benzene (B151609) with n-propyl chloride, which is known to produce a mixture of products due to carbocation rearrangements, yielding isopropylbenzene as a major byproduct. quora.combrainly.comdoubtnut.comaskfilo.com The acylation reaction, however, does not suffer from such rearrangements. The acylium ion intermediate is stabilized and does not rearrange, leading to a more specific product. libretexts.org The n-propyl group on the benzene ring is an ortho-, para-director, and due to steric hindrance from the n-propyl group, the acylation is expected to occur predominantly at the para-position, yielding the desired 4'-substituted product. libretexts.org

The second route would be the acylation of chlorobenzene (B131634) with 4-n-propylbenzoyl chloride. However, the chloro-substituent on the benzene ring is deactivating, which can make the reaction more sluggish compared to the more activated n-propylbenzene.

Optimization of the Friedel-Crafts acylation for the synthesis of 2-Chloro-4'-n-propylbenzophenone would involve careful control of several reaction parameters:

Catalyst Stoichiometry: Traditionally, Friedel-Crafts acylations require more than a stoichiometric amount of the Lewis acid catalyst because both the reactant acyl chloride and the product ketone form complexes with it. organic-chemistry.orgwikipedia.org

Solvent: The choice of solvent can influence the reaction rate and selectivity. Non-polar solvents like dichloromethane (B109758) or carbon disulfide are often employed.

Temperature: The reaction temperature needs to be controlled to prevent side reactions and ensure the desired regioselectivity.

Table 1: Key Parameters for Optimization of Friedel-Crafts Acylation

| Parameter | Influence on the Reaction | Typical Conditions/Considerations |

| Catalyst | Activates the acyl chloride. | AlCl₃, FeCl₃ are common choices. Stoichiometric amounts are often necessary. |

| Substrate | Reactivity and regioselectivity. | n-propylbenzene is activated and para-directing. |

| Acylating Agent | Forms the acylium ion. | 2-chlorobenzoyl chloride. |

| Solvent | Solubilizes reactants and influences reactivity. | Inert solvents like CH₂Cl₂ or CS₂ are often used. |

| Temperature | Affects reaction rate and side products. | Typically ranges from 0°C to reflux, depending on substrate reactivity. |

While the traditional Friedel-Crafts acylation using Lewis acids like AlCl₃ is effective, it generates a significant amount of corrosive waste during aqueous workup. researchgate.net This has driven research into greener and more catalytic alternatives.

For the synthesis of benzophenones, several alternative catalytic systems have been explored:

Heterogeneous Catalysts: Solid acid catalysts such as zeolites, clays, and sulfated zirconia have been investigated to facilitate Friedel-Crafts acylations. researchgate.net These catalysts can often be recovered and reused, reducing waste and cost. For example, cerium-modified nanocrystalline ZSM-5 has been studied for the acylation of toluene. researchgate.net

Brønsted Acids: Strong Brønsted acids like trifluoromethanesulfonic acid (CF₃SO₃H) can catalyze the acylation of aromatic compounds with acyl chlorides, potentially in catalytic amounts. uni-stuttgart.de

Metal-Catalyzed Carbonylations: Transition-metal-catalyzed reactions, such as the carbonylative Suzuki-Miyaura reaction, offer an alternative route to benzophenones. nih.gov Bimetallic systems, like Fe(CO)₅/Co₂(CO)₈, have also been shown to catalyze the direct carbonylation of aryl iodides to the corresponding benzophenones. capes.gov.br

Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. psecommunity.org For the production of 2-Chloro-4'-n-propylbenzophenone, several strategies could be considered for process intensification:

Continuous Flow Reactors: Moving from traditional batch reactors to continuous flow systems can offer better control over reaction parameters like temperature and mixing, leading to improved yields and safety, especially for exothermic reactions like Friedel-Crafts acylation. mt.com

Microreactors: The use of microreactors can enhance heat and mass transfer, leading to faster reaction times and higher selectivity.

Solvent-Free Conditions: Where feasible, performing the reaction under solvent-free conditions can significantly reduce waste and simplify product purification.

Derivatization Strategies and Functionalization of the Core Structure

The 2-Chloro-4'-n-propylbenzophenone core structure offers several sites for further chemical modification, allowing for the synthesis of a diverse range of derivatives. The primary sites for functionalization are the aromatic rings and the carbonyl group.

Further substitution on the aromatic rings can be achieved through electrophilic aromatic substitution reactions.

Halogenation: The introduction of additional halogen atoms (e.g., chlorine, bromine) can be accomplished using standard halogenating agents and catalysts. mt.commasterorganicchemistry.com The positions of substitution will be directed by the existing chloro and n-propylbenzoyl groups. The n-propylbenzoyl group is deactivating, while the chlorine atom is a deactivating ortho-, para-director. The outcome of further halogenation would depend on the specific reaction conditions and the relative directing effects of the existing substituents.

Alkylation: Further alkylation of the aromatic rings via Friedel-Crafts alkylation is also possible. However, as with the initial synthesis, this can be complicated by polyalkylation and carbocation rearrangements. libretexts.org

Table 2: Potential Derivatization via Electrophilic Aromatic Substitution

| Reaction | Reagents | Potential Products |

| Chlorination | Cl₂, Lewis Acid (e.g., AlCl₃) | Polychlorinated derivatives of 2-Chloro-4'-n-propylbenzophenone. |

| Bromination | Br₂, Lewis Acid (e.g., FeBr₃) | Bromo-substituted derivatives of 2-Chloro-4'-n-propylbenzophenone. |

| Alkylation | Alkyl halide, Lewis Acid (e.g., AlCl₃) | Polyalkylated derivatives, potential for isomeric mixtures. |

The carbonyl group of 2-Chloro-4'-n-propylbenzophenone is a key site for a variety of chemical transformations.

Reduction to an Alcohol: The ketone can be reduced to the corresponding secondary alcohol, (2-chlorophenyl)(4-n-propylphenyl)methanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com The choice of reducing agent can be influenced by the presence of other functional groups.

Reduction to a Methylene (B1212753) Group: The carbonyl group can be completely removed and reduced to a methylene group (-CH₂-), yielding 1-(2-chlorobenzyl)-4-n-propylbenzene. Classic methods for this deoxygenation include the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) and the Clemmensen reduction (using amalgamated zinc and strong acid). vedantu.comlibretexts.org The Wolff-Kishner reduction is generally preferred for substrates that are sensitive to strong acids. vedantu.com

Photoreduction: Benzophenones can undergo photoreduction in the presence of a hydrogen donor, such as isopropyl alcohol, to form benzopinacols upon exposure to UV light. acs.orgnih.govresearchgate.netyoutube.comyoutube.com This radical reaction could potentially be applied to 2-Chloro-4'-n-propylbenzophenone.

Table 3: Chemical Modifications of the Carbonyl Group

| Transformation | Reagents | Product Type |

| Reduction to Alcohol | NaBH₄ or LiAlH₄ | Secondary Alcohol |

| Wolff-Kishner Reduction | H₂NNH₂, KOH, heat | Methylene Compound |

| Clemmensen Reduction | Zn(Hg), HCl | Methylene Compound |

| Photoreduction | Isopropyl alcohol, UV light | Pinacol (B44631) |

Reaction Mechanism Elucidation for 2-Chloro-4'-n-propylbenzophenone Synthesis

The principal route for synthesizing 2-Chloro-4'-n-propylbenzophenone is the Friedel-Crafts acylation of n-propylbenzene with 2-chlorobenzoyl chloride. This reaction is an electrophilic aromatic substitution and proceeds through a multi-step mechanism, typically catalyzed by a strong Lewis acid such as aluminum chloride (AlCl₃). masterorganicchemistry.combyjus.com

The mechanism can be elucidated in three main stages:

Formation of the Electrophile (Acylium Ion): The reaction initiates with the interaction between the acyl halide (2-chlorobenzoyl chloride) and the Lewis acid catalyst (AlCl₃). The aluminum chloride coordinates to the chlorine atom of the acid chloride, polarizing the carbon-chlorine bond. masterorganicchemistry.comlibretexts.org This facilitates the departure of the chloride, which forms a complex with the catalyst (AlCl₄⁻), and generates a highly electrophilic acylium ion. youtube.comyoutube.com This acylium ion is stabilized by resonance, with the positive charge delocalized between the carbonyl carbon and the oxygen atom, a key feature that prevents intramolecular rearrangements. masterorganicchemistry.comyoutube.com

Electrophilic Attack: The electron-rich aromatic ring of n-propylbenzene acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. byjus.comyoutube.com This attack disrupts the aromaticity of the benzene ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org The n-propyl group on the benzene ring is an activating, ortho-, para-directing group, meaning the attack will preferentially occur at the positions ortho or para to it.

Deprotonation and Regeneration of Aromaticity: In the final step, the tetrachloroaluminate ion (AlCl₄⁻) acts as a base, abstracting a proton from the carbon atom of the arenium ion that bears the new acyl group. masterorganicchemistry.comlibretexts.org This restores the stable aromatic system, yielding the ketone product. The AlCl₃ catalyst is regenerated in this step, along with the formation of hydrochloric acid (HCl). byjus.comlibretexts.org The ketone product, being a Lewis base, typically forms a complex with the AlCl₃ catalyst, requiring an aqueous workup to liberate the final 2-Chloro-4'-n-propylbenzophenone product. libretexts.org

Byproduct Formation and Control in Synthetic Processes

While Friedel-Crafts acylation is a robust method, the formation of byproducts must be managed to ensure high purity and yield of the desired product. The primary challenges in the synthesis of 2-Chloro-4'-n-propylbenzophenone are controlling regioselectivity and preventing side reactions common to related synthetic methods.

Byproduct Formation:

The main source of byproducts is the formation of constitutional isomers. Since the n-propyl group is an ortho-, para-director, the acylation of n-propylbenzene can lead to two main isomeric products in addition to the desired para-substituted product.

Isomeric Byproducts: The electrophilic attack can occur at the ortho or para positions relative to the n-propyl group. The desired product is the para-isomer (2-Chloro-4'-n-propylbenzophenone). The primary isomeric byproduct would be 2-Chloro-2'-n-propylbenzophenone . The formation of the meta-isomer is generally negligible due to the electronic directing effects of the alkyl group.

Polyacylation: Unlike Friedel-Crafts alkylation, polyacylation is not a significant issue. libretexts.org The introduction of the first acyl group (the 2-chlorobenzoyl group) deactivates the aromatic ring due to the electron-withdrawing nature of the ketone. libretexts.orgquora.com This makes the product less reactive than the starting material (n-propylbenzene), thus preventing further acylation reactions. libretexts.org

Carbocation Rearrangement: A significant advantage of Friedel-Crafts acylation over alkylation is the absence of carbocation rearrangements. masterorganicchemistry.com The acylium ion is resonance-stabilized and does not rearrange. youtube.comlibretexts.org This is crucial for maintaining the n-propyl structure. If one were to synthesize n-propylbenzene via direct Friedel-Crafts alkylation of benzene with 1-chloropropane, the intermediate primary carbocation would rearrange to a more stable secondary carbocation, yielding isopropylbenzene as the major product. quora.comquora.com Therefore, using pre-formed n-propylbenzene as a starting material is a key control strategy.

| Product | Structure | Expected Yield | Reason |

|---|---|---|---|

| 2-Chloro-4'-n-propylbenzophenone (Desired Product) | 4'-substituted (para) | Major | The n-propyl group is para-directing. This position is electronically favored and sterically accessible. chemguide.co.uklibretexts.org |

| 2-Chloro-2'-n-propylbenzophenone (Byproduct) | 2'-substituted (ortho) | Minor | The ortho position is electronically favored but sterically hindered by the bulky acyl group, which suppresses the yield of this isomer. chemguide.co.uk |

| 2-Chloro-3'-n-propylbenzophenone (Byproduct) | 3'-substituted (meta) | Trace/Negligible | The meta position is electronically disfavored by the ortho-, para-directing n-propyl group. |

Control of Byproducts:

Effective control over the reaction can maximize the yield of the target molecule.

| Issue | Control Strategy | Mechanism of Control |

|---|---|---|

| Isomer Formation (Regioselectivity) | Reaction Condition Optimization | The steric bulk of the 2-chlorobenzoyl chloride electrophile naturally favors substitution at the less hindered para-position of n-propylbenzene over the ortho-position. chemguide.co.uklibretexts.org Lower reaction temperatures can sometimes enhance this selectivity. |

| Carbocation Rearrangement | Use of Friedel-Crafts Acylation | The resonance-stabilized acylium ion does not undergo rearrangement, ensuring the n-propyl group remains intact. masterorganicchemistry.com The synthesis of the n-propylbenzene precursor itself should be done via a method that avoids rearrangement, such as the acylation of benzene with propanoyl chloride followed by a Clemmensen or Wolff-Kishner reduction. quora.comreddit.comvedantu.com |

| Polyacylation | Inherent to Acylation Reaction | The ketone product is deactivated towards further electrophilic substitution, effectively preventing the addition of a second acyl group. libretexts.orgquora.com |

Advanced Spectroscopic and Crystallographic Characterization of 2 Chloro 4 N Propylbenzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring environments. In a typical ¹H NMR spectrum of 2-Chloro-4'-n-propylbenzophenone, distinct signals corresponding to the aromatic protons of the two phenyl rings and the aliphatic protons of the n-propyl group would be observed. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the carbonyl group and the chlorine atom, causing protons on the chlorinated ring to appear at different shifts compared to those on the propyl-substituted ring. libretexts.orgnih.gov

The aromatic region would likely show complex multiplets due to proton-proton coupling. The protons on the 4'-n-propylphenyl ring would exhibit a characteristic AA'BB' system, appearing as two doublets. The protons on the 2-chlorophenyl ring would present a more complex splitting pattern due to their less symmetric substitution.

The n-propyl group would give rise to three distinct signals in the aliphatic region: a triplet for the terminal methyl (CH₃) group, a sextet for the adjacent methylene (B1212753) (CH₂) group, and a triplet for the methylene group attached to the aromatic ring. The integration of these signals would correspond to a 3:2:2 ratio, respectively.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Chloro-4'-n-propylbenzophenone

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic H | 7.20 - 7.80 | m |

| -CH₂- (benzylic) | 2.60 - 2.70 | t |

| -CH₂- | 1.60 - 1.70 | sextet |

| -CH₃ | 0.90 - 1.00 | t |

Note: These are predicted values. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms in a molecule and to identify the types of carbon atoms present (e.g., carbonyl, aromatic, aliphatic). youtube.com In the ¹³C NMR spectrum of 2-Chloro-4'-n-propylbenzophenone, a distinct signal for the carbonyl carbon would be expected in the downfield region (typically 190-200 ppm). youtube.com

The aromatic region would display multiple signals corresponding to the twelve carbons of the two benzene (B151609) rings. The carbon attached to the chlorine atom and the carbons of the propyl-substituted ring would have characteristic chemical shifts. Quaternary carbons, those without any attached protons, generally show weaker signals. youtube.com The three aliphatic carbons of the n-propyl group would appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Chloro-4'-n-propylbenzophenone

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~195 |

| Aromatic C | 125 - 145 |

| -CH₂- (benzylic) | ~38 |

| -CH₂- | ~24 |

| -CH₃ | ~14 |

Note: These are predicted values. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY) for Connectivity Elucidation

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals observed in 1D NMR spectra and establishing the connectivity between atoms. nanalysis.comlibretexts.org

COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.orgcolumbia.edu For 2-Chloro-4'-n-propylbenzophenone, COSY would show correlations between adjacent protons in the n-propyl chain and between neighboring protons on the aromatic rings, helping to trace the spin systems within the molecule. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence) : This heteronuclear experiment correlates proton signals with the signals of directly attached carbon atoms. columbia.edulibretexts.org An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, confirming the assignments of the CH, CH₂, and CH₃ groups. libretexts.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Byproduct Identification

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov This technique is ideal for assessing the purity of volatile compounds like 2-Chloro-4'-n-propylbenzophenone and for identifying any byproducts from its synthesis. nih.govrsc.org

In a typical GC-MS analysis, the sample is vaporized and separated on a GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum for the main peak would confirm the molecular weight of 2-Chloro-4'-n-propylbenzophenone. Any minor peaks in the chromatogram could be analyzed by their mass spectra to identify impurities, such as starting materials (e.g., 2-chlorobenzoyl chloride, n-propylbenzene) or isomers formed during the reaction. google.com

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, which can be used to determine the elemental composition of a molecule. rsc.org By comparing the exact measured mass with the calculated mass for a given chemical formula, the molecular formula can be confirmed with high confidence. For 2-Chloro-4'-n-propylbenzophenone (C₁₆H₁₅ClO), HRMS would be used to verify that the experimentally determined mass matches the theoretical mass for this formula, providing definitive proof of its elemental composition.

Vibrational Spectroscopy for Functional Group Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy

An FTIR spectrum of 2-Chloro-4'-n-propylbenzophenone would be expected to show a strong absorption band corresponding to the stretching vibration of the benzophenone (B1666685) carbonyl group, typically in the region of 1650-1670 cm⁻¹. The precise position of this band would be influenced by the electronic effects of the chloro and n-propyl substituents. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the n-propyl group would be observed just below 3000 cm⁻¹. The C-Cl stretching vibration would likely be found in the fingerprint region, typically between 800 and 600 cm⁻¹.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. The Raman spectrum of 2-Chloro-4'-n-propylbenzophenone would also exhibit bands for the carbonyl and aromatic ring vibrations. Due to the non-polar nature of the C-C bonds in the aromatic rings, these vibrations often give rise to strong Raman signals. The symmetric vibrations of the molecule would be particularly Raman active.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, including Ultraviolet-Visible (UV-Vis) absorption, fluorescence, and phosphorescence, provides insights into the electronic structure and excited state properties of a molecule. For 2-Chloro-4'-n-propylbenzophenone, the benzophenone chromophore would dominate the electronic transitions.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis spectrum of 2-Chloro-4'-n-propylbenzophenone is expected to show characteristic absorption bands. A weak n→π* transition, characteristic of the carbonyl group, would likely appear at longer wavelengths (around 330-360 nm). masterorganicchemistry.comlibretexts.org A more intense π→π* transition, involving the aromatic system, would be observed at shorter wavelengths. masterorganicchemistry.comlibretexts.org The positions of these bands are influenced by the substituents on the benzophenone core.

Investigation of Excited State Transitions and Solvent Effects

The excited state dynamics of benzophenones are well-studied. Upon absorption of UV light, the molecule is promoted to an excited singlet state (S₁). In many benzophenone derivatives, this singlet state can undergo efficient intersystem crossing (ISC) to a triplet state (T₁). aip.orgnih.govrsc.org The nature and lifetime of these excited states can be influenced by the position and electronic nature of substituents. aip.orgnih.govrsc.org Solvent polarity can also play a significant role in the energy levels of the excited states, potentially affecting the absorption and emission properties.

Phosphorescence and Fluorescence Studies

Benzophenone and its derivatives are known for their characteristic phosphorescence at low temperatures, which results from the radiative decay from the triplet state (T₁) to the singlet ground state (S₀). acs.orgnih.govhitachi-hightech.com The presence of the chlorine atom, a heavy atom, could potentially enhance the rate of intersystem crossing and influence the phosphorescence quantum yield and lifetime. libretexts.org Fluorescence, the radiative decay from the S₁ state, is typically weak in benzophenones due to the efficient ISC. libretexts.org

Photochemistry and Photophysical Properties of 2 Chloro 4 N Propylbenzophenone

Fundamental Photophysical Parameters and Jablonski Energy Diagrams

The absorption of ultraviolet (UV) light by 2-Chloro-4'-n-propylbenzophenone elevates the molecule from its ground electronic state (S₀) to an excited singlet state (S₁ or higher). This initial excitation is typically to a state with n,π* character, involving the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. Following this, the molecule can undergo several photophysical processes, which are conveniently illustrated using a Jablonski diagram. libretexts.org

A Jablonski diagram for 2-Chloro-4'-n-propylbenzophenone would schematically map the electronic states and the transitions between them. libretexts.org Key events include:

Absorption: The transition from S₀ to S₁ or S₂ upon absorption of a photon.

Internal Conversion (IC): A non-radiative transition between electronic states of the same spin multiplicity (e.g., S₂ → S₁). This process is typically very fast.

Vibrational Relaxation (VR): The rapid loss of excess vibrational energy within an electronic state, bringing the molecule to its lowest vibrational level. libretexts.org

Intersystem Crossing (ISC): A non-radiative transition between electronic states of different spin multiplicities, most notably from the S₁ state to the first triplet state (T₁). libretexts.org For benzophenones, this process is highly efficient.

Phosphorescence: Radiative decay from the T₁ state back to the S₀ state. This is a spin-forbidden transition, resulting in a longer lifetime for the triplet state compared to the singlet state. libretexts.org

While specific experimental values for 2-Chloro-4'-n-propylbenzophenone are not extensively documented in publicly available literature, data from analogous compounds like 4-chloro-4'-ethylbenzophenone (B1302642) show a triplet lifetime of 5 milliseconds in a polar solvent mixture (EPA) and 7 milliseconds in non-polar methylcyclohexane. oregonstate.edu It is expected that 2-Chloro-4'-n-propylbenzophenone would exhibit similar photophysical parameters.

Table 1: Anticipated Photophysical Parameters for 2-Chloro-4'-n-propylbenzophenone (based on analogues)

| Parameter | Description | Expected Value/Characteristic |

| S₀ → S₁ Absorption (λ_max) | Wavelength of maximum absorption for the n,π* transition. | Subject to solvent polarity; blue-shifted in polar solvents. |

| S₀ → S₂ Absorption (λ_max) | Wavelength of maximum absorption for the π,π* transition. | Subject to solvent polarity; red-shifted in polar solvents. |

| T₁ Lifetime (τ_T) | The average time the molecule spends in the triplet state. | In the millisecond range. oregonstate.edu |

| Intersystem Crossing Quantum Yield (Φ_ISC) | The efficiency of the S₁ → T₁ transition. | High (typically > 0.9 for benzophenones). |

| Phosphorescence Quantum Yield (Φ_P) | The efficiency of radiative decay from the T₁ state. | Generally low, as the triplet state is more likely to react chemically. |

Photoreduction Mechanisms and Pathways

Upon excitation, particularly to the triplet state, benzophenones are known to undergo photoreduction in the presence of a suitable hydrogen donor.

Formation of Benzopinacol (B1666686) Derivatives

In a hydrogen-donating solvent, such as 2-propanol, the excited triplet state of 2-Chloro-4'-n-propylbenzophenone can abstract a hydrogen atom from the solvent. This process generates two radical species: a ketyl radical (derived from the benzophenone) and a solvent-derived radical. gordon.edu

The reaction mechanism proceeds as follows:

Photoexcitation and Intersystem Crossing: (C₆H₄Cl)C(O)(C₆H₄C₃H₇) + hν → ¹[(C₆H₄Cl)C(O)(C₆H₄C₃H₇)]* → ³[(C₆H₄Cl)C(O)(C₆H₄C₃H₇)]*

Hydrogen Abstraction: ³[(C₆H₄Cl)C(O)(C₆H₄C₃H₇)]* + (CH₃)₂CHOH → (C₆H₄Cl)C(•)OH(C₆H₄C₃H₇) + (CH₃)₂C(•)OH

Dimerization: Two ketyl radicals can then dimerize to form a benzopinacol derivative: 2 (C₆H₄Cl)C(•)OH(C₆H₄C₃H₇) → [(C₆H₄Cl)C(OH)(C₆H₄C₃H₇)]₂

The formation of this pinacol (B44631) product can be monitored spectroscopically, for instance, by observing the disappearance of the carbonyl peak in the infrared (IR) spectrum. oregonstate.edu

Quantum Efficiency of Photoreduction Processes

The quantum efficiency (or quantum yield, Φ) of photoreduction is the ratio of the number of molecules that have reacted to the number of photons absorbed. For the photoreduction of benzophenones, the quantum yield can be influenced by several factors, including the nature of the solvent and the concentration of the reactants. In some cases, the quantum yield can exceed unity, suggesting a chain reaction mechanism where the solvent-derived radical can reduce a ground-state benzophenone (B1666685) molecule. oregonstate.edu

Excited State Dynamics and Relaxation Processes

The dynamics of the excited states of 2-Chloro-4'-n-propylbenzophenone are governed by the rates of the various relaxation pathways available to the molecule after photoexcitation. Ultrafast transient absorption spectroscopy is a powerful technique used to study these processes, which occur on timescales ranging from femtoseconds to milliseconds. nih.gov

Upon initial excitation to the S₁ state, the molecule rapidly undergoes intersystem crossing to the T₁ state. This process is typically very efficient in benzophenones. The T₁ state is relatively long-lived, which allows for bimolecular reactions, such as hydrogen abstraction, to occur. The relaxation from the T₁ state back to the S₀ ground state can occur via phosphorescence or non-radiative decay, but in the presence of a hydrogen donor, photoreduction is often the dominant pathway.

The solvent environment can significantly influence these dynamics. Polar solvents can stabilize the n,π* and π,π* states to different extents, thereby altering the energies of the excited states and the rates of transitions between them.

Role of 2-Chloro-4'-n-propylbenzophenone as a Photosensitizer or Photoinitiator

A photosensitizer is a molecule that absorbs light and then transfers the absorbed energy to another molecule. Benzophenone and its derivatives are widely used as Type II photoinitiators in free-radical polymerization. nih.govresearchgate.net In this role, the excited triplet state of the benzophenone does not directly initiate polymerization but instead abstracts a hydrogen atom from a co-initiator (often a tertiary amine) to generate a reactive radical. mdpi.com

The process can be summarized as:

Excitation and ISC: BP + hν → ¹BP* → ³BP*

Hydrogen Abstraction from Co-initiator: ³BP* + R-H → BPH• + R•

Initiation: R• + Monomer → Polymer Chain

Given its structural similarities to other benzophenone-based photoinitiators, 2-Chloro-4'-n-propylbenzophenone is expected to function effectively in this capacity. The presence of the chloro and n-propyl groups can modulate its absorption characteristics and its reactivity, potentially offering advantages in specific polymerization systems. The efficiency of a benzophenone as a photoinitiator is linked to the quantum yield of intersystem crossing and the rate of hydrogen abstraction from the co-initiator.

Intermolecular Interactions and Solvent Polarity Effects on Photophysics

The photophysical properties of benzophenones are highly sensitive to the surrounding solvent environment. The polarity of the solvent can induce shifts in the absorption and emission spectra, a phenomenon known as solvatochromism.

For benzophenone derivatives, the n,π* transition typically exhibits a hypsochromic shift (blue shift) in polar, protic solvents. This is because the ground state is more stabilized by hydrogen bonding to the solvent than the excited n,π* state. Conversely, the π,π* transition often shows a bathochromic shift (red shift) in polar solvents, as the more polar π,π* excited state is better stabilized by the solvent than the ground state.

Studies on the closely related 4-chloro-4'-ethylbenzophenone have shown a blue shift in polar solvents like EPA compared to non-polar solvents like methylcyclohexane, which is consistent with the expected behavior of the n,π* transition. oregonstate.edu These solvent effects can alter the relative energies of the S₁ and T₁ states and, in some cases, can influence the efficiency of intersystem crossing and the subsequent photochemical reactions.

Computational Chemistry and Molecular Modeling of 2 Chloro 4 N Propylbenzophenone

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict the ground state properties of chemical compounds with high accuracy.

The first step in the computational analysis of a molecule like 2-Chloro-4'-n-propylbenzophenone is to determine its most stable three-dimensional structure, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. For flexible molecules, a conformational analysis is necessary to identify the various possible spatial arrangements (conformers) and their relative energies.

Table 1: Illustrative Optimized Geometrical Parameters for a 2-Chlorobenzophenone Analog (Note: This data is representative and based on studies of 2-chlorobenzophenone, not 2-Chloro-4'-n-propylbenzophenone.)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=O | 1.221 | - | - |

| C-Cl | 1.745 | - | - |

| C-C (carbonyl-phenyl) | 1.502 / 1.505 | - | - |

| Phenyl-C=O-Phenyl | - | - | 56.8 |

This table can be interacted with by sorting the columns.

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive.

For benzophenone (B1666685) derivatives, the HOMO is typically a π-orbital delocalized over the phenyl rings, while the LUMO is often a π*-orbital localized on the carbonyl group and the phenyl rings. The substitution pattern significantly influences the energies of these orbitals.

Table 2: Illustrative Frontier Orbital Energies and HOMO-LUMO Gap for a Substituted Benzophenone Analog (Note: This data is representative and not specific to 2-Chloro-4'-n-propylbenzophenone.)

| Parameter | Energy (eV) |

| HOMO Energy | -6.54 |

| LUMO Energy | -1.89 |

| HOMO-LUMO Gap | 4.65 |

This table can be interacted with by sorting the columns.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, charge transfer, and bonding interactions within a molecule. rsc.org It provides a localized picture of the electronic structure, which is more intuitive than the delocalized molecular orbitals. NBO analysis can quantify the delocalization of electron density from occupied Lewis-type orbitals (bonds or lone pairs) to unoccupied non-Lewis-type orbitals (antibonding or Rydberg orbitals).

In 2-Chloro-4'-n-propylbenzophenone, NBO analysis would reveal the extent of π-conjugation across the benzophenone core and the hyperconjugative interactions involving the n-propyl group. The analysis of the second-order perturbation energies (E(2)) indicates the strength of the donor-acceptor interactions. For instance, a significant E(2) value for the interaction between a lone pair on the oxygen atom and an antibonding orbital of an adjacent C-C bond would indicate strong electron delocalization.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. It is a powerful tool for predicting and interpreting electronic absorption spectra (UV-Vis).

TD-DFT calculations can predict the vertical excitation energies and oscillator strengths of electronic transitions. nih.gov This information allows for the simulation of the UV-Vis absorption spectrum of a molecule. By comparing the simulated spectrum with experimental data, one can gain a detailed understanding of the nature of the electronic transitions.

For a molecule like 2-Chloro-4'-n-propylbenzophenone, the UV-Vis spectrum is expected to show characteristic absorption bands corresponding to n→π* and π→π* transitions. The n→π* transition, typically of lower energy and intensity, involves the excitation of an electron from a non-bonding orbital of the carbonyl oxygen to an antibonding π-orbital. The π→π transitions are generally more intense and occur at higher energies, involving the excitation of electrons from bonding π-orbitals to antibonding π*-orbitals of the aromatic system.

Table 3: Illustrative Calculated Electronic Transitions for a Substituted Benzophenone Analog (Note: This data is representative and not specific to 2-Chloro-4'-n-propylbenzophenone.)

| Wavelength (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |

| 340 | 3.65 | 0.002 | n→π |

| 285 | 4.35 | 0.250 | π→π |

| 250 | 4.96 | 0.550 | π→π* |

This table can be interacted with by sorting the columns.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Sites

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface of the molecule. Different colors are used to represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents regions of neutral potential.

For 2-Chloro-4'-n-propylbenzophenone, the MEP surface would likely show a region of high negative potential around the carbonyl oxygen atom, making it a prime site for electrophilic attack. The hydrogen atoms of the phenyl rings would exhibit positive potential, while the regions around the chlorine atom and the π-systems of the rings would also be of interest for understanding intermolecular interactions.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, including optical switching and data storage. jhuapl.edu Organic molecules, in particular, have shown promise due to their high second or third-order hyperpolarizability compared to inorganic materials. harbinengineeringjournal.com The NLO response of a molecule is intimately linked to its electronic structure, specifically the presence of π-conjugated systems and the influence of electron-donating and electron-accepting groups. harbinengineeringjournal.com

The structure of 2-Chloro-4'-n-propylbenzophenone, featuring two phenyl rings connected by a carbonyl group, provides a π-conjugated system. The chloro group on one ring acts as an electron-withdrawing group, while the n-propyl group on the other ring is a weak electron-donating group. This arrangement, often referred to as a "push-pull" system, can lead to significant intramolecular charge transfer upon excitation, a key factor for enhancing NLO properties. harbinengineeringjournal.com

Computational methods, such as Density Functional Theory (DFT), are commonly employed to predict the NLO properties of molecules. scihorizon.com By calculating the first-order hyperpolarizability (β), a measure of the second-order NLO response, researchers can estimate the potential of a compound for applications like second-harmonic generation (SHG). scihorizon.com For 2-Chloro-4'-n-propylbenzophenone, a computational study could yield data similar to that presented in the hypothetical table below, which is based on calculations for similar benzophenone derivatives.

Table 1: Predicted Non-Linear Optical Properties of 2-Chloro-4'-n-propylbenzophenone

| Parameter | Predicted Value | Unit |

| Dipole Moment (μ) | 3.5 | Debye |

| Average Polarizability (α) | 25.8 x 10⁻²⁴ | esu |

| First-Order Hyperpolarizability (β) | 12.7 x 10⁻³⁰ | esu |

Note: The values in this table are hypothetical and for illustrative purposes, based on typical ranges for similar organic molecules.

The predicted non-zero first-order hyperpolarizability would suggest that 2-Chloro-4'-n-propylbenzophenone possesses NLO activity. The magnitude of this value, influenced by the specific arrangement of the chloro and n-propyl substituents, would determine its potential for practical applications in NLO devices.

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a specific target, typically a protein or enzyme. orientjchem.org This method is crucial in drug discovery and medicinal chemistry for identifying potential drug candidates and understanding their mechanism of action at a molecular level. orientjchem.orgresearchgate.net The process involves placing the ligand into the binding site of the receptor and calculating the binding energy, which indicates the stability of the ligand-receptor complex. orientjchem.org

Given the structural similarities of 2-Chloro-4'-n-propylbenzophenone to known bioactive molecules, molecular docking studies could explore its potential interactions with various biological targets. For instance, derivatives of benzophenone and related structures have been investigated for their anti-inflammatory, anticancer, and antidiabetic activities. nih.govnih.govnih.gov

A molecular docking simulation of 2-Chloro-4'-n-propylbenzophenone would involve preparing the 3D structure of the ligand and the target protein, followed by the docking calculation using software like AutoDock. mdpi.com The results would reveal the binding affinity (typically in kcal/mol) and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.

Table 2: Hypothetical Molecular Docking Results for 2-Chloro-4'-n-propylbenzophenone with a Target Protein

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Type of Interaction |

| Cyclooxygenase-2 (COX-2) | -8.2 | Arg120, Tyr355, Val523 | Hydrogen Bond, Hydrophobic |

| Epidermal Growth Factor Receptor (EGFR) | -7.5 | Leu718, Val726, Ala743 | Hydrophobic |

| Peroxisome Proliferator-Activated Receptor γ (PPARγ) | -9.1 | Ser289, His323, Tyr473 | Hydrogen Bond, Pi-Alkyl |

Note: This table presents hypothetical data to illustrate the potential outcomes of a molecular docking study.

The docking results would provide insights into the potential biological activity of 2-Chloro-4'-n-propylbenzophenone. For example, a strong binding affinity to an enzyme like COX-2 could suggest potential anti-inflammatory properties. mdpi.com The detailed interaction profile helps in understanding the structure-activity relationship and can guide the design of more potent and selective analogs. The interactions could involve the chlorine atom acting as a hydrogen bond acceptor and the n-propyl group participating in hydrophobic interactions within the binding pocket of the target protein. nih.gov

Structure Activity Relationship Sar Studies of 2 Chloro 4 N Propylbenzophenone Analogues

Influence of Halogenation on Chemical Reactivity and Biological Activity

The presence and nature of halogen substituents on a molecular scaffold can significantly modulate its chemical reactivity and biological profile. In the context of 2-Chloro-4'-n-propylbenzophenone analogues, altering the chlorine atom—by changing its position or substituting it with other halogens (Fluorine, Bromine, Iodine)—can lead to profound changes in activity.

Research on various classes of compounds illustrates these principles. For instance, studies on N-(substituted phenyl)-2-chloroacetamides have demonstrated that the biological activity against different microbes varies with the position of substituents on the phenyl ring. nih.gov Similarly, in a series of chloramphenicol (B1208) analogues, the removal of the two chlorine atoms resulted in the most significant loss of antibody binding capacity, highlighting the critical role of these specific halogen atoms in molecular recognition. nih.gov

In another study on peptoids, a clear correlation was observed between the halogenation of an inactive model compound and a subsequent increase in its antimicrobial activity. nih.gov The activity against S. aureus was shown to increase with the size of the halogen, from fluorine to iodine. nih.gov This effect is often linked to an increase in hydrophobicity, which can enhance membrane perturbation or facilitate transport into the cell. nih.gov The introduction of a para-fluorophenyl group in a series of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones also conferred broad-spectrum biological activity. up.ac.za

These findings suggest that for 2-Chloro-4'-n-propylbenzophenone analogues, the following trends could be anticipated:

Position of Chlorine: Moving the chlorine atom from the 2-position to other positions on the benzophenone (B1666685) core would likely alter the molecule's conformation and electronic distribution, impacting its interaction with biological targets.

Type of Halogen: Substituting chlorine with other halogens would systematically modify lipophilicity and polarizability. For example, replacing chlorine with bromine or iodine would increase the potential for halogen bonding and enhance hydrophobicity, which could, in turn, increase certain biological activities. nih.gov

Table 1: Illustrative Impact of Halogen Substitution on Antimicrobial Activity (Based on Peptoid Studies)

| Analogue Type | Halogen Substituent | Relative Antimicrobial Activity Trend | Key Influencing Factor |

|---|---|---|---|

| Halogenated Peptoid | Fluorine | + | Increased Hydrophobicity |

| Halogenated Peptoid | Chlorine | ++ | Increased Hydrophobicity |

| Halogenated Peptoid | Bromine | +++ | Increased Hydrophobicity |

| Halogenated Peptoid | Iodine | ++++ | Increased Hydrophobicity |

This table illustrates a general trend observed in some molecular classes where antimicrobial activity increases with the size of the halogen atom. nih.gov

Effects of Alkyl Chain Length and Branching on Molecular Properties

The 4'-n-propyl group is another key site for modification in the 2-Chloro-4'-n-propylbenzophenone structure. The length and branching of this alkyl chain significantly influence the molecule's physicochemical properties, such as solubility, lipophilicity, and steric profile, which are critical determinants of its biological activity and material properties. rsc.org

Alkyl Chain Length: Increasing the length of a linear alkyl chain (e.g., from propyl to hexyl to dodecyl) generally increases the molecule's lipophilicity and van der Waals interactions. rsc.org This can enhance binding to hydrophobic pockets in enzymes or receptors. However, it can also affect solubility and molecular packing. In studies of polythiophene derivatives, increasing the alkyl chain length was found to influence thermal stability, solubility, and charge-carrier mobility. rsc.org Similarly, in non-fullerene polymer solar cells, the length of alkyl chains on conjugated polymers affects molecular aggregation and crystallinity. rsc.org Shortening the alkyl chain can lead to increased crystallinity due to reduced steric hindrance. nih.gov

Alkyl Chain Branching: Introducing branching into the alkyl chain has a more complex effect. Branched chains can increase solubility compared to their linear counterparts. rsc.org However, the position of the branch point is crucial. Moving the branching point away from the molecular backbone can minimize steric hindrance, allowing for closer π-π stacking and improved intermolecular interactions. researchgate.net Conversely, branching near the core can disrupt crystal packing and lower melting points. Studies on benzothiadiazole-based polymers showed that introducing branched alkyl chains improved the aggregation of polymer backbones and enhanced crystallinity in blended films, leading to higher performance in organic solar cells. rsc.org

For analogues of 2-Chloro-4'-n-propylbenzophenone, these principles imply:

Increasing Chain Length (e.g., to n-butyl, n-pentyl): This would likely increase lipophilicity, potentially enhancing membrane interactions or binding to hydrophobic targets.

Decreasing Chain Length (e.g., to ethyl, methyl): This may improve aqueous solubility and alter the packing in a solid state.

Introducing Branching (e.g., isopropyl, isobutyl): This could increase solubility and modulate the fit of the molecule into a binding site. The specific isomer would be critical.

Table 2: General Effects of Alkyl Chain Modification on Molecular Properties

| Modification | Effect on Lipophilicity | Effect on Solubility (Aqueous) | Effect on Crystallinity |

|---|---|---|---|

| Increasing Linear Chain Length | Increases | Decreases | Variable, can decrease |

| Decreasing Linear Chain Length | Decreases | Increases | Variable, can increase nih.gov |

| Introducing Branching | Variable | Generally Increases rsc.org | Disrupts packing, can decrease |

| Moving Branch Point Away from Core | Variable | Variable | Can increase intermolecular interactions researchgate.net |

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to build mathematical relationships between the chemical structure of a series of compounds and their biological activity. mdpi.com By identifying the key physicochemical properties (descriptors) that correlate with activity, QSAR models can predict the activity of new, unsynthesized analogues, thereby guiding and prioritizing synthetic efforts. aimspress.com

A QSAR study on 2-Chloro-4'-n-propylbenzophenone analogues would involve several steps:

Data Set Assembly: A series of analogues would be synthesized, and their biological activity (e.g., IC₅₀ values for enzyme inhibition) would be measured. nih.gov

Descriptor Calculation: For each analogue, a wide range of molecular descriptors would be calculated. These can be classified as:

1D/2D Descriptors: Molecular weight, atom counts, topological indices (e.g., Wiener Index), and structural fragments. aimspress.comcapes.gov.br

3D Descriptors: Van der Waals surface area, molecular shape indices, and dipole moment. capes.gov.br

Physicochemical Descriptors: Lipophilicity (logP), polar surface area (TPSA), and electronic properties (e.g., HOMO/LUMO energies). nih.govcapes.gov.br

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation linking the most relevant descriptors to the observed biological activity. aimspress.comnih.gov

Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation (using a set of compounds not included in model training). mdpi.comnih.gov

For example, a 2D-QSAR study on a series of benzopyranes found a linear correlation between the van der Waals surface area of hydrophobic atoms and their pharmacological activity. nih.gov In another study on N-(substituted phenyl)-2-chloroacetamides, descriptors like TPSA and lipophilicity were found to be important for predicting biological activity. nih.gov A hypothetical QSAR model for 2-Chloro-4'-n-propylbenzophenone analogues might take the form:

log(1/IC₅₀) = β₀ + β₁(logP) + β₂(Dipole Moment) + β₃(Steric_Descriptor)

Where the coefficients (β) indicate the positive or negative contribution of each descriptor to the biological activity. Such a model could reveal, for instance, that high lipophilicity and a specific steric arrangement are crucial for activity, guiding the design of more potent compounds.

Table 3: Common Descriptors Used in QSAR Studies and Their Significance

| Descriptor Class | Example Descriptor | Potential Significance |

|---|---|---|

| Electronic | HOMO/LUMO Energies | Relates to chemical reactivity and ability to participate in charge-transfer interactions. capes.gov.brresearchgate.net |

| Hydrophobic | logP | Measures lipophilicity, crucial for membrane permeability and hydrophobic interactions. mdpi.com |

| Steric / Topological | Van der Waals Surface Area | Relates to the size and shape of the molecule, influencing its fit into a binding site. nih.gov |

| Steric / Topological | Topological Polar Surface Area (TPSA) | Predicts hydrogen bonding capacity and permeability. nih.gov |

Applications and Translational Research of 2 Chloro 4 N Propylbenzophenone and Its Derivatives

Medicinal Chemistry and Pharmacological Potential

The inherent bioactivity of the benzophenone (B1666685) core structure makes it a valuable starting point for the development of new therapeutic agents. The introduction of specific substituents, such as a chloro group and an n-propyl chain, can significantly modulate the pharmacological profile of the parent molecule, leading to derivatives with enhanced potency and selectivity.

Role as Pharmaceutical Intermediates

2-Chloro-4'-n-propylbenzophenone and its analogues serve as crucial intermediates in the synthesis of more complex pharmaceutical compounds. The benzophenone framework provides a versatile scaffold that can be chemically modified to produce a diverse range of molecules with varied biological activities. For instance, 2-aminobenzophenone (B122507) derivatives are valuable synthons for synthesizing a variety of heterocyclic systems, including quinazolines, acridines, and benzodiazepines, some of which possess significant pharmacological properties. rsc.org The synthesis of several drugs with high pharmaceutical activity, such as the anti-inflammatory agents proquazone (B1679723) and amfenac, has been achieved using 2-aminobenzophenone as a starting material. rsc.org

The synthesis of various benzophenone derivatives often involves multi-step chemical reactions. For example, the preparation of certain chloro-substituted benzophenones can be achieved through a Friedel-Crafts acylation reaction, a fundamental process in organic chemistry for the formation of carbon-carbon bonds. nih.govacs.org The versatility of the benzophenone core allows for the introduction of various functional groups, leading to the creation of libraries of compounds for high-throughput screening and drug discovery programs.

Exploration of Antimicrobial and Antifungal Activities

Derivatives of benzophenone have demonstrated notable activity against a range of microbial and fungal pathogens. The incorporation of a benzophenone moiety into other heterocyclic structures, such as azetidinones and 1,2,3-triazoles, has yielded compounds with significant antimicrobial and antifungal properties. acs.orgacs.org For example, novel 2-(4-benzoyl-2-methyl-phenoxy)-N-(3-chloro-2-oxo-4-phenyl-azetidin-1-yl)-acetamide analogues have shown good inhibition against various bacterial and fungal strains. acs.org

The mechanism of action for the antimicrobial effects of some benzophenone derivatives is thought to involve the disruption of bacterial cell membranes. nih.gov Specifically, certain benzophenone-containing tetraamides have been found to cause membrane depolarization in bacteria, leading to cell death. nih.gov In the realm of antifungal research, 2-chloro-N-phenylacetamide has exhibited significant activity against fluconazole-resistant Candida species, inhibiting both planktonic cells and biofilm formation. nih.govjfda-online.com While not a direct derivative of 2-Chloro-4'-n-propylbenzophenone, this highlights the potential of chloro-substituted phenyl amides in antifungal drug development.

| Derivative Class | Target Organisms | Notable Findings | Reference(s) |

| Benzophenone Fused Azetidinones | Various bacteria and fungi | Good inhibition against tested strains. | acs.org |

| Benzophenone-containing Tetraamides | MRSA, VISA, VRE, E. coli | Act by causing membrane depolarization. | nih.gov |

| 2-chloro-N-phenylacetamide | Fluconazole-resistant Candida spp. | Inhibits planktonic cells and biofilm formation. | nih.govjfda-online.com |

| 2,2′,4-trihydroxybenzophenone | Gram-positive and Gram-negative bacteria | Promising antibacterial candidate for poultry pathogens. | |

| Benzophenone derived 1,2,3-triazoles | Bacillus subtilis, Staphylococcus aureus, Candida albicans | Showed interesting antimicrobial activity. | acs.org |

Investigation of Anti-inflammatory and Analgesic Properties

The anti-inflammatory potential of benzophenone derivatives has been an active area of research. The well-known nonsteroidal anti-inflammatory drug (NSAID) ketoprofen (B1673614), which possesses a benzophenone core, underscores the therapeutic relevance of this chemical class in managing inflammation and pain. imc.ac.at Research has shown that synthetic benzophenones, including those with chloro substitutions, can exhibit potent anti-inflammatory effects. acs.org

Studies on various substituted benzophenone analogues have demonstrated their ability to reduce inflammation in preclinical models, such as the carrageenan-induced paw edema assay. nih.gov Some of these analogues have also been shown to inhibit the production of prostaglandins, key mediators of inflammation, by reducing the total number of leukocytes in inflammatory exudates. nih.gov The design of new benzophenone derivatives often aims to improve upon the activity of existing drugs like ketoprofen while potentially reducing their gastrointestinal side effects. imc.ac.at The modification of the benzophenone scaffold, for instance by attaching a thiazole (B1198619) group, has been explored as a strategy to enhance anti-inflammatory activity. imc.ac.at

Studies on Enzyme Inhibition and Biological Targets (e.g., MAO-B, RXR-alpha, PPAR gamma)

The biological effects of 2-Chloro-4'-n-propylbenzophenone and its derivatives are often mediated through their interaction with specific enzymes and nuclear receptors. Research has explored the potential of benzophenone-containing compounds to inhibit enzymes like monoamine oxidase B (MAO-B) and to modulate the activity of nuclear receptors such as the retinoid X receptor-alpha (RXR-alpha) and peroxisome proliferator-activated receptor-gamma (PPAR-gamma).

MAO-B Inhibition: MAO-B is a key enzyme in the metabolism of dopamine (B1211576) and its inhibition is a therapeutic strategy for Parkinson's disease. acs.orggoogle.com While direct studies on 2-Chloro-4'-n-propylbenzophenone are limited, research on related structures suggests the potential for MAO-B inhibitory activity. For instance, N-(2-aminoethyl)-p-chlorobenzamide has been identified as a potent and reversible inhibitor of human brain MAO-B. mdpi.com

RXR-alpha and PPAR-gamma Modulation: RXR-alpha and PPAR-gamma are nuclear receptors that play crucial roles in regulating gene expression involved in metabolism, cell differentiation, and inflammation. imc.ac.atgoogle.com They form a heterodimer (PPARγ-RXR) that can be activated by specific ligands. imc.ac.at The binding of certain ligands to PPARγ can be influenced by the presence of a benzophenone group. imc.ac.at For example, the PPARγ antagonist GW9662, which is a 2-chloro-5-nitro-N-phenylbenzamide, has been shown to unexpectedly activate PPARδ-mediated signaling. jfda-online.com This highlights the complex pharmacology of substituted benzamides at PPAR receptors.

| Target | Potential Therapeutic Area | Findings with Related Benzophenone Derivatives | Reference(s) |

| MAO-B | Parkinson's Disease | N-(2-aminoethyl)-p-chlorobenzamide is a potent, reversible inhibitor. | mdpi.com |

| RXR-alpha | Cancer, Metabolic Diseases | Benzofused heterocyclic analogs of an RXR selective modulator have been synthesized and tested. | nih.gov |

| PPAR-gamma | Diabetes, Inflammation, Cancer | The benzophenone group in some ligands influences binding to the PPARγ-RXR heterodimer. 2-Chloro-5-nitro-N-phenylbenzamide (GW9662) shows complex activity at PPAR receptors. | jfda-online.comimc.ac.at |

Drug Design and Lead Optimization Strategies

The development of new drugs based on the 2-Chloro-4'-n-propylbenzophenone scaffold involves sophisticated drug design and lead optimization strategies. The goal is to enhance the desired therapeutic activity while minimizing off-target effects and improving pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial in this process, providing insights into how different chemical modifications influence biological activity. nih.govacs.org

For instance, in the development of antibacterial agents, extensive SAR studies on benzophenone-based tetraamides revealed that the benzophenone core and the presence of a cationic group were essential for activity. nih.gov Similarly, in the design of P-glycoprotein inhibitors, which are important for overcoming multidrug resistance in cancer, the lipophilicity and ligand efficiency of benzophenone derivatives are key parameters that are optimized. acs.org Computational methods, such as molecular docking, are often employed to predict how these molecules will bind to their target proteins, guiding the design of more potent and selective inhibitors. acs.org The process of lead optimization is iterative, involving cycles of chemical synthesis, biological testing, and computational analysis to refine the molecular structure for optimal performance as a drug candidate. nih.govnih.gov

Agrochemical Applications

Beyond its medicinal potential, the benzophenone scaffold has also found applications in the agricultural sector. Benzophenone itself is used in the manufacturing of various agricultural chemicals, including insecticides. nih.gov Derivatives of benzophenone have been developed as active ingredients in pesticides and fungicides.

Substituted benzophenone hydrazones, for example, have been patented for their insecticidal activity against a wide range of pests. google.com These compounds have shown efficacy against insect larvae of the order Diptera, such as the sheep blowfly. google.com The development of new insecticides is crucial due to the emergence of resistance to existing products. google.com

Furthermore, certain benzophenone derivatives are utilized as fungicides. Metrafenone, a benzophenone-derived fungicide, is used to control powdery mildews in various crops. nih.gov Carboxylic acid amide (CAA) fungicides like dimethomorph (B118703) and flumorph, which are derivatives of benzophenone, are effective against oomycete plant pathogens. nih.gov The exploration of new benzophenone derivatives continues to be a promising avenue for the discovery of novel agrochemicals with improved efficacy and environmental profiles.

Potential as Herbicides and Molluscicides

While direct studies on the herbicidal and molluscicidal activities of 2-Chloro-4'-n-propylbenzophenone are not extensively documented in publicly available literature, the broader class of benzophenone derivatives has shown promise in these areas. Research into related compounds suggests that the structural motif of 2-Chloro-4'-n-propylbenzophenone could serve as a scaffold for the development of new agrochemicals.

Benzophenone derivatives have been investigated for their herbicidal properties, with some demonstrating significant activity against various weed species. For instance, certain benzophenone compounds are included in herbicide formulations to protect the active ingredients from degradation by UV radiation. The herbicidal activity of optically active ethyl 2-[4-(6-chloro-2-quinoxalinyloxy)phenoxy]propanoate has been synthesized and studied, indicating that chlorinated aromatic structures can be a key feature in herbicidal compounds. Although this is a different molecular structure, it highlights the relevance of the chloro-substituent in designing potential herbicides.

In the context of molluscicides, various synthetic compounds are continuously being evaluated to control snail populations that act as vectors for diseases like schistosomiasis. While specific data on 2-Chloro-4'-n-propylbenzophenone is not available, the general approach involves screening diverse chemical libraries for activity against snail species such as Biomphalaria glabrata.

Development of Fungicidal Agents (e.g., through intermediate synthesis)

A significant area of application for chloro-substituted benzophenone and acetophenone (B1666503) derivatives is in the synthesis of fungicides. Notably, a structurally similar compound, 2-chloro-4-(4-chlorophenoxy)-acetophenone, serves as a crucial intermediate in the production of the widely used triazole fungicide, difenoconazole (B1670550). This fungicide exhibits a broad spectrum of activity against various plant pathogenic fungi. The synthesis pathway to difenoconazole highlights the importance of the chlorinated phenyl ketone core structure.

Given the structural similarities, it is plausible that 2-Chloro-4'-n-propylbenzophenone could also function as a valuable intermediate in the synthesis of novel fungicidal agents. The benzophenone framework itself is found in several known fungicides, such as metrafenone, which demonstrates a unique mode of action against powdery mildews. The development of new fungicidal compounds often involves the modification of existing chemical scaffolds to enhance efficacy and overcome resistance. Therefore, 2-Chloro-4'-n-propylbenzophenone represents a potential starting material for the generation of a library of new benzophenone-based fungicides for screening and development.

Biocidal Properties

The term "biocidal" encompasses a broad range of applications aimed at controlling or killing microorganisms. The potential herbicidal, molluscicidal, and fungicidal properties of 2-Chloro-4'-n-propylbenzophenone and its derivatives place them under the umbrella of biocidal compounds. The presence of chlorine in the molecule is often associated with biocidal activity, as chlorination is a common strategy to enhance the antimicrobial properties of organic compounds.

Advanced Materials Science Applications

The unique photochemical and electronic properties of the benzophenone scaffold have led to its exploration in various advanced materials science applications.

Electronic Chemical Intermediates

Benzophenone derivatives are valuable intermediates in the synthesis of more complex molecules used in the electronics industry. Their robust chemical nature and the ability to undergo a variety of chemical transformations make them suitable building blocks for creating specialized electronic materials. The synthesis of materials for organic electronics often involves multi-step processes where benzophenone-containing molecules can be functionalized to tune their electronic properties. The presence of a chloro-substituent and an n-propyl chain on the benzophenone core of 2-Chloro-4'-n-propylbenzophenone offers sites for further chemical modification, potentially leading to the development of novel semiconductors, dielectrics, or other components for electronic devices.

Organic Light-Emitting Diode (OLED) Materials

The benzophenone core is a well-established component in the design of materials for Organic Light-Emitting Diodes (OLEDs). researchgate.netmdpi.comnih.gov Its electron-withdrawing nature makes it a suitable building block for host and emitter materials in the emissive layer of OLED devices. researchgate.netmdpi.comnih.gov Benzophenone derivatives are known for their high triplet energy and good thermal stability, which are crucial properties for efficient and long-lasting OLEDs. mdpi.com

Numerous studies have explored the synthesis and application of benzophenone-based materials in OLEDs, demonstrating their potential to achieve high quantum efficiencies and stable device performance. rsc.orgnih.govmdpi.com While specific research on 2-Chloro-4'-n-propylbenzophenone in OLEDs is not prominent, the general principles of OLED material design suggest that this compound could be a valuable precursor. By attaching various electron-donating groups to the benzophenone core, it is possible to create donor-acceptor molecules with tunable emission colors and improved charge-transport properties. The chloro- and n-propyl- substituents on 2-Chloro-4'-n-propylbenzophenone could influence the electronic properties and morphology of the resulting materials, making it an interesting candidate for further investigation in the field of OLEDs.

Polymer Science Applications

In polymer science, benzophenone and its derivatives are widely recognized for their role as photoinitiators for UV curing processes. Upon exposure to UV light, benzophenone abstracts a hydrogen atom from a suitable donor, generating free radicals that can initiate polymerization. This process is utilized in a variety of applications, including coatings, inks, and adhesives.

Copolymerizable benzophenone photoinitiators have been developed to address the issue of leaching of the photoinitiator from the cured polymer matrix. google.com These photoinitiators contain a polymerizable group that allows them to be covalently bonded into the polymer network. This approach enhances the long-term stability and safety of the final product. Given its structure, 2-Chloro-4'-n-propylbenzophenone could potentially be functionalized with a polymerizable group to create a novel photoinitiator. Furthermore, the benzophenone moiety can be incorporated into polymer chains to create photo-crosslinkable polymers, which can be used to form hydrogels and other functional materials.

Environmental Fate and Degradation Studies of 2 Chloro 4 N Propylbenzophenone

Biodegradation Pathways and Mechanisms

The introduction of a chlorine atom and an n-propyl group to the benzophenone (B1666685) structure is expected to influence its susceptibility to microbial attack. The chlorine substituent, in particular, can render the molecule more recalcitrant to degradation compared to the parent benzophenone. However, numerous microorganisms have demonstrated the ability to degrade chlorinated aromatic compounds, suggesting that 2-Chloro-4'-n-propylbenzophenone is not entirely immune to biodegradation.

Microbial Degradation by Isolated Strains

While no microbial strains have been specifically isolated for the degradation of 2-Chloro-4'-n-propylbenzophenone, studies on analogous compounds provide insights into the types of microorganisms that could potentially metabolize it. For instance, a mixed culture of an Arthrobacter sp. and a Micrococcus sp. has been shown to utilize 4-chloroacetophenone as a sole source of carbon and energy. nih.gov Given the structural similarities, it is plausible that strains from these genera, known for their metabolic versatility towards aromatic compounds, could also degrade 2-Chloro-4'-n-propylbenzophenone.

The initial steps in the biodegradation of chlorinated aromatic compounds often involve either oxidative or reductive mechanisms. Aerobic degradation typically begins with the action of oxygenase enzymes, which introduce hydroxyl groups onto the aromatic ring, making it more susceptible to cleavage. nih.gov Anaerobic degradation, conversely, often proceeds via reductive dehalogenation, where the chlorine atom is removed and replaced by a hydrogen atom. nih.gov

Identification of Degradation Intermediates

Based on the metabolic pathways of related compounds, several potential degradation intermediates of 2-Chloro-4'-n-propylbenzophenone can be hypothesized. The microbial degradation of 4-chloroacetophenone was found to produce 4-chlorophenyl acetate, 4-chlorophenol, and 4-chlorocatechol (B124253) as metabolites. nih.gov By analogy, the degradation of 2-Chloro-4'-n-propylbenzophenone could proceed through a series of hydroxylation and dehalogenation steps.

The initial attack could involve the hydroxylation of either aromatic ring. Subsequent enzymatic action could lead to the cleavage of the carbonyl bridge, a known metabolic route for benzophenone. Reductive dechlorination could also occur, leading to the formation of 4'-n-propylbenzophenone, which would then be further degraded. The n-propyl side chain is also a potential site for initial oxidation, leading to the formation of corresponding alcohols, aldehydes, and carboxylic acids.

| Potential Intermediate | Plausible Formation Pathway |

| 2-Chloro-4'-n-propylbenzhydrol | Reduction of the carbonyl group |

| Hydroxylated 2-Chloro-4'-n-propylbenzophenone derivatives | Monooxygenase or dioxygenase activity on either aromatic ring |

| 4'-n-Propylbenzophenone | Reductive dechlorination |

| Chlorinated and non-chlorinated benzoic acids and phenols | Cleavage of the benzophenone structure |

Chemical Degradation Processes in Environmental Matrices

In addition to biodegradation, 2-Chloro-4'-n-propylbenzophenone is likely subject to abiotic degradation processes in the environment, primarily photolysis.

Benzophenones are well-known photosensitizers and are susceptible to photodegradation upon exposure to ultraviolet (UV) radiation from sunlight. nih.govresearchgate.net The absorption of UV light can excite the benzophenone molecule to a triplet state, making it highly reactive. researchgate.net This can lead to the abstraction of hydrogen atoms from surrounding molecules or direct photochemical transformation. The photodegradation of benzophenone in aqueous solutions has been shown to produce hydroxylated derivatives. nih.gov It is therefore expected that 2-Chloro-4'-n-propylbenzophenone would undergo similar photochemical reactions, leading to the formation of hydroxylated and potentially dechlorinated products. The presence of other substances in the water, such as humic acids, can influence the rate of photodegradation. researchgate.net

Hydrolysis is another potential chemical degradation pathway. While the ether linkage in some benzophenone derivatives can be susceptible to hydrolysis, the carbon-carbon bonds of the benzophenone core are generally stable to hydrolysis under typical environmental pH conditions. However, the presence of the chlorine atom might slightly alter the electronic properties of the molecule, potentially influencing its susceptibility to hydrolysis, though this is likely to be a minor degradation pathway compared to photolysis and biodegradation.

Environmental Impact Assessment and Remediation Strategies